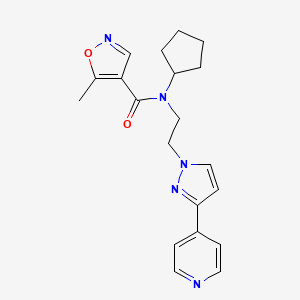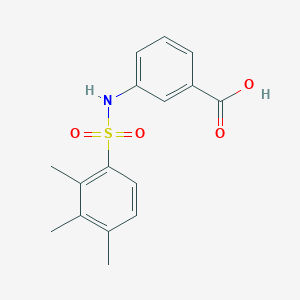
3-(2,3,4-TRIMETHYLBENZENESULFONAMIDO)BENZOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3,4-Trimethylbenzenesulfonamido)benzoic acid: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzoic acid moiety linked to a trimethylbenzenesulfonamido group, which imparts unique chemical and physical properties.
科学的研究の応用
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme inhibitors: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antibacterial agents: Due to its sulfonamide group, it exhibits antibacterial properties.
Medicine:
Drug development: Investigated for potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry:
Material science: Used in the development of new materials with specific properties, such as polymers and resins.
作用機序
Target of Action
Similar compounds have been found to inhibit the aldo-keto reductase akr1c3 , a key enzyme involved in steroid hormone metabolism and prostaglandin synthesis . This enzyme plays a significant role in various physiological processes and is a target of interest in both breast and prostate cancer .
Mode of Action
It’s suggested that the carboxylate group of similar compounds occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction could potentially inhibit the enzyme’s activity, leading to changes in the metabolic pathways it’s involved in .
Biochemical Pathways
Given its potential inhibition of akr1c3, it could impact steroid hormone metabolism and prostaglandin synthesis . These pathways play crucial roles in various physiological processes, including inflammation, pain perception, and regulation of cell growth.
Result of Action
Inhibition of akr1c3 could potentially disrupt steroid hormone metabolism and prostaglandin synthesis, leading to alterations in inflammation, pain perception, and cell growth regulation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,4-trimethylbenzenesulfonamido)benzoic acid typically involves the following steps:
Formation of the sulfonamide linkage: This can be achieved by reacting 2,3,4-trimethylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Coupling with benzoic acid: The resulting sulfonamide is then coupled with benzoic acid or its derivatives using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: To maintain the stability of the reactants and products.
Use of solvents: Such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Purification techniques: Including recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation to form carboxylate derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing various substituents.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Including palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Oxidation products: Carboxylate derivatives.
Reduction products: Amines.
Substitution products: Various substituted benzoic acids and sulfonamides.
類似化合物との比較
- 4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid
- 2,4,6-Trimethylbenzoic acid
- Benzenesulfonamides
Uniqueness:
- Structural features: The presence of three methyl groups on the benzene ring and the sulfonamide linkage distinguishes it from other sulfonamides.
- Chemical properties: Its unique structure imparts specific reactivity and stability, making it suitable for various applications.
特性
IUPAC Name |
3-[(2,3,4-trimethylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-7-8-15(12(3)11(10)2)22(20,21)17-14-6-4-5-13(9-14)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJQFMHXRLQAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
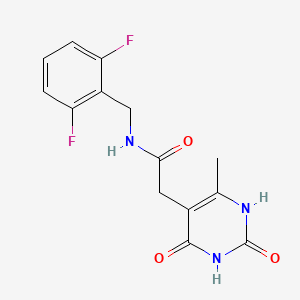
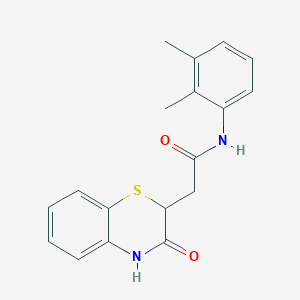
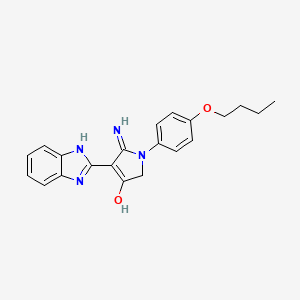
![2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2755156.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2755157.png)
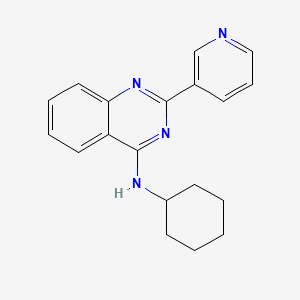
![3-(3-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2755159.png)
![1-ethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperazine-2,3-dione](/img/structure/B2755160.png)
![N-[4-({2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B2755163.png)
![4,4,4-trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide](/img/structure/B2755164.png)
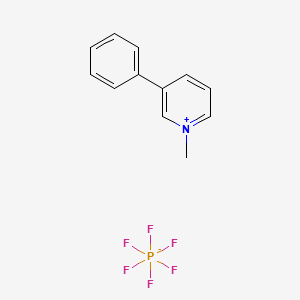
![3-(1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzyl)azetidine-1-carboxamide](/img/structure/B2755168.png)

